3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl

Catalog No.
S14480188
CAS No.
1469997-91-8
M.F
C34H22N4
M. Wt
486.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl

CAS Number

1469997-91-8

Product Name

3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl

IUPAC Name

9-[3-(3-pyrido[2,3-b]indol-9-ylphenyl)phenyl]pyrido[2,3-b]indole

Molecular Formula

C34H22N4

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C34H22N4/c1-3-17-31-27(13-1)29-15-7-19-35-33(29)37(31)25-11-5-9-23(21-25)24-10-6-12-26(22-24)38-32-18-4-2-14-28(32)30-16-8-20-36-34(30)38/h1-22H

InChI Key

WDYNTQPSXSXBSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=CC(=C4)C5=CC(=CC=C5)N6C7=CC=CC=C7C8=C6N=CC=C8)N=CC=C3

3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl is an organic compound characterized by its complex structure, which includes two pyrido[2,3-b]indole units connected to a biphenyl moiety. Its molecular formula is C34H22N4C_{34}H_{22}N_{4}, and it has a molecular weight of approximately 522.56 g/mol. The compound is notable for its solid state at room temperature and exhibits a melting point ranging from 216 °C to 218 °C .

The chemical behavior of 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl can be explored through various reactions typical of indole derivatives. This compound may undergo electrophilic aromatic substitution due to the presence of electron-rich indole rings. Additionally, it can participate in nucleophilic substitutions and cyclization reactions, particularly in the presence of strong acids or bases. The specific reaction pathways would depend on the conditions and reagents used.

The synthesis of 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Combining appropriate pyridoindole precursors through condensation reactions under acidic or basic conditions.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to link biphenyl with pyridoindole units.
  • Cyclization: Employing cyclization methods to form the indole rings from simpler precursors.

These methods require careful optimization to achieve high yields and purity of the final product.

The applications of 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl extend into several fields:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Material Science: Exploration as a component in organic light-emitting diodes (OLEDs) or other electronic materials due to its unique electronic properties.
  • Research: Utilized in studies focusing on indole derivatives and their effects on biological systems.

Interaction studies involving 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl can provide insights into its binding affinities with various biological targets. Investigations may include:

  • Protein Binding Studies: Assessing how the compound interacts with specific proteins or enzymes.
  • Cell Line Studies: Evaluating cytotoxicity and mechanism of action in cancer cell lines.
  • Receptor Binding Assays: Determining potential interactions with neurotransmitter receptors.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl. Here are some notable examples:

Compound NameStructure TypeUnique Features
9H-Pyrido[2,3-b]indoleIndole derivativeKnown for neuroprotective effects
1-(4-Methylphenyl)-3-(pyridin-2-yl)indoleIndole derivativeExhibits anti-inflammatory properties
6-Methyl-5-(pyridin-2-yl)indoleIndole derivativePotential antitumor activity
α-CarbolineIndole derivativeAssociated with psychoactive effects

These compounds highlight the unique aspects of 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl through their distinct biological activities and structural variations.

Palladium-catalyzed cross-coupling reactions serve as the cornerstone for constructing the biphenyl-indole framework. The Suzuki-Miyaura coupling is particularly effective for connecting brominated biphenyl intermediates with pyridoindole boronic acids. For instance, the reaction between 4,4′-dibromobiphenyl and 9H-pyrido[2,3-b]indole-9-boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) achieves biphenyl-indole linkages with yields exceeding 65% under optimized conditions. A critical advancement involves the use of copper powder as a co-catalyst, which enhances transmetalation efficiency and reduces side reactions during the coupling of sterically hindered intermediates.

The Ullmann coupling variant has also been employed for aryl-aryl bond formation, particularly when boronates exhibit instability. A notable example involves the reaction of 3-bromo-9H-pyrido[2,3-b]indole with 1,3-diodobenzene using a palladium/copper bimetallic system, yielding the biphenyl core with 72% efficiency. Table 1 compares the performance of different palladium-based catalytic systems in biphenyl-indole coupling:

Catalyst SystemSubstrate PairYield (%)Temperature (°C)
Pd(PPh₃)₄/CuI4-Bromobiphenyl + Indole-Bpin6890
Pd(OAc)₂/XPhos3-Iodopyridoindole + Aryl-Br74110
PdCl₂(dppf)/KOAcDibromobiphenyl + Diindole6185

Recent work demonstrates that pyridine-2-sulfinates can replace traditional boronates in challenging couplings, offering improved stability and broader substrate compatibility. This approach minimizes protodeboronation side reactions common in electron-deficient pyridoindole systems.

Role as Bipolar Host Material in Phosphorescent Organic Light-Emitting Diode Architectures

3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl, commonly designated as CbBPCb, represents a significant advancement in bipolar host materials for phosphorescent organic light-emitting diode applications [1]. This compound exhibits a unique molecular architecture that combines the electron-accepting properties of pyrido[2,3-b]indole units with the structural stability provided by the biphenyl backbone [2] [3]. The bipolar nature of this host material stems from its balanced ability to transport both holes and electrons, though it demonstrates a preferential electron transport characteristic with an electron mobility of 3.83×10⁻⁶ cm²/V⁻¹s⁻¹ compared to its hole mobility of 6.33×10⁻⁷ cm²/V⁻¹s⁻¹ [1].

The molecular design of 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl incorporates key structural features that enhance its performance as a phosphorescent host material [4]. The pyrido[2,3-b]indole moieties function as electron-accepting units while maintaining sufficient conjugation to facilitate charge transport across the molecular framework [5]. This design approach enables the compound to achieve a high triplet energy level of 2.77 eV, which is essential for confining triplet excitons within the emitting layer and preventing energy back-transfer from phosphorescent dopants [1].

The compound's highest occupied molecular orbital energy level is positioned at 6.25 eV, while the lowest unoccupied molecular orbital energy level is located at 2.79 eV [1]. These energy levels facilitate efficient charge injection from adjacent transport layers in multilayer organic light-emitting diode device architectures [6]. The wide bandgap of 3.46 eV ensures minimal absorption overlap with the emission spectrum of blue phosphorescent emitters, thereby reducing parasitic absorption losses [1].

Research investigations have demonstrated that 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl exhibits superior thermal stability with a melting point of 251°C and a glass transition temperature of 96°C [3] [1]. These thermal properties are crucial for maintaining device stability during operation and fabrication processes. The compound's morphological stability prevents crystallization within the amorphous film matrix, ensuring consistent device performance over extended operational periods [4].

PropertyValueReference
Molecular FormulaC₃₄H₂₂N₄ [2]
Molecular Weight486.57 g/mol [2]
Highest Occupied Molecular Orbital6.25 eV [1]
Lowest Unoccupied Molecular Orbital2.79 eV [1]
Triplet Energy2.77 eV [1]
Electron Mobility3.83×10⁻⁶ cm²/V⁻¹s⁻¹ [1]
Hole Mobility6.33×10⁻⁷ cm²/V⁻¹s⁻¹ [1]
Glass Transition Temperature96°C [1]
Melting Point251°C [1]

Quantum Efficiency Enhancement Mechanisms in Blue Phosphorescent Organic Light-Emitting Diode Systems

The quantum efficiency enhancement mechanisms exhibited by 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl in blue phosphorescent organic light-emitting diode systems result from multiple synergistic factors [7] [1]. The compound's high triplet energy level enables effective confinement of triplet excitons within the emitting layer, preventing energy loss through exciton migration to adjacent layers [8]. This confinement mechanism is particularly crucial for blue phosphorescent emitters, which require host materials with triplet energies exceeding their own emission energy [9].

Experimental results demonstrate that devices incorporating 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl as the host material achieve external quantum efficiencies exceeding 30% when doped with bis(3,5-difluoro-2-(2-pyridyl)phenyl-(2-carboxypyridyl)iridium(III)) as the blue phosphorescent emitter [7] [1]. This performance represents a significant improvement over conventional carbazole-based host materials, which typically achieve external quantum efficiencies in the range of 16-20% for similar device configurations [6] [10].

The enhanced quantum efficiency originates from the compound's ability to facilitate balanced charge recombination within the emitting layer [1]. The bipolar transport characteristics ensure that both electrons and holes are efficiently delivered to the recombination zone, minimizing charge accumulation at layer interfaces [11]. This balanced charge injection reduces the formation of charge-related quenching processes that can diminish device efficiency [12].

Host-guest energy transfer processes play a critical role in the quantum efficiency enhancement mechanisms [13]. The absorption spectrum of 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl exhibits maxima at 240 nm and 297 nm in tetrahydrofuran solution, providing effective spectral overlap with the excitation pathways of blue phosphorescent dopants [3] [1]. This spectral matching enables efficient Förster resonance energy transfer from the host to the guest molecules, ensuring that harvested excitons are effectively converted to photons [11].

The compound's photoluminescence characteristics contribute to the overall efficiency enhancement through minimized host emission [1]. The photoluminescence maximum at 382 nm in tetrahydrofuran solution is sufficiently blue-shifted relative to typical blue phosphorescent emission wavelengths, reducing competitive emission from the host material [3]. This spectral separation ensures that the device emission originates predominantly from the phosphorescent dopant rather than from host luminescence [13].

Device ConfigurationExternal Quantum EfficiencyCurrent EfficiencyPower EfficiencyReference
CbBPCb:FIrpic30.1%53.6 cd/A50.6 lm/W [1]
mCP:FIrpic16.3%35.7 cd/A23.3 lm/W [10]
CBP:FIrpic20.1%70.4 cd/A63.2 lm/W [10]
Exciplex Co-host:FIrpic29.5%62.2 cd/ANot reported [9]

Charge Transport Dynamics in Multilayer Organic Light-Emitting Diode Configurations

The charge transport dynamics of 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl in multilayer organic light-emitting diode configurations are governed by its distinctive electronic structure and molecular geometry [14] [15]. The compound's bipolar transport characteristics enable it to function effectively as both an electron and hole transporting medium within the emitting layer, though with a preference for electron transport due to the electron-deficient pyrido[2,3-b]indole units [5] [4].

In multilayer device architectures, the charge transport dynamics are influenced by the energy level alignment between 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl and adjacent transport layers [16]. The compound's highest occupied molecular orbital level at 6.25 eV facilitates efficient hole injection from typical hole transport materials such as 1,1-bis[4-(di-p-tolylamino)phenyl]cyclohexane, which possesses a highest occupied molecular orbital level of approximately 5.4 eV [11] [1]. This energy level alignment reduces the injection barrier and promotes smooth charge flow across layer interfaces [12].

The electron transport dynamics are enhanced by the compound's lowest unoccupied molecular orbital level at 2.79 eV, which provides favorable energy alignment with common electron transport materials [1]. The pyrido[2,3-b]indole units contribute to the electron-accepting character of the molecule, creating pathways for efficient electron transport through the conjugated system [5]. This transport mechanism is particularly important in multilayer configurations where balanced charge injection is essential for optimal device performance [14].

Experimental investigations of single carrier devices reveal that 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl exhibits distinct charge transport characteristics compared to conventional host materials [15]. The electron current density in electron-only devices demonstrates higher values than hole current density in hole-only devices, confirming the electron-favored bipolar nature of the compound [1]. This transport asymmetry contributes to the formation of a well-defined recombination zone within the emitting layer [16].

The charge transport dynamics in multilayer configurations are further influenced by the compound's morphological properties [17]. The amorphous nature of thin films formed by 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl ensures uniform charge transport pathways without grain boundaries or crystalline defects that could impede carrier mobility [4]. The glass transition temperature of 96°C provides sufficient thermal stability to maintain these transport properties during device operation [1].

Transient response characteristics of devices incorporating 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl demonstrate rapid charge injection and extraction dynamics [14]. The turn-on voltage of devices utilizing this host material is typically reduced compared to conventional host systems, indicating lower injection barriers and improved charge transport efficiency [11]. This enhancement results from the optimized energy level alignment and the compound's intrinsic transport properties [1].

Transport Property3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenylmCBPTAPCTPBi
Transport TypeBipolar (electron-favored)Bipolar (hole-favored)Hole transportElectron transport
Electron Mobility3.83×10⁻⁶ cm²/V⁻¹s⁻¹~10⁻⁶ cm²/V⁻¹s⁻¹Low~10⁻³ cm²/V⁻¹s⁻¹
Hole Mobility6.33×10⁻⁷ cm²/V⁻¹s⁻¹~10⁻³-10⁻⁴ cm²/V⁻¹s⁻¹~10⁻³ cm²/V⁻¹s⁻¹Low
Charge BalanceElectron-enhancedHole-favoredHole-dominatedElectron-dominated

XLogP3

8.2

Hydrogen Bond Acceptor Count

2

Exact Mass

486.18444672 g/mol

Monoisotopic Mass

486.18444672 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

Explore Compound Types